1-Iodoisoquinolin-5-amine: Molecular Weight, Exact Mass, and Applications in Drug Discovery
1-Iodoisoquinolin-5-amine: Molecular Weight, Exact Mass, and Applications in Drug Discovery
Executive Summary
In modern drug discovery and medicinal chemistry, bifunctional heterocyclic building blocks are essential for the rapid assembly of complex molecular architectures. 1-Iodoisoquinolin-5-amine is a highly versatile intermediate characterized by an electron-deficient organoiodide moiety and an electron-donating primary amine. This in-depth technical guide explores the fundamental quantitative properties of 1-Iodoisoquinolin-5-amine, elucidates the critical distinction between its average molecular weight and exact mass in High-Resolution Mass Spectrometry (HRMS) workflows, and provides a self-validating experimental protocol for its utilization in Palladium-catalyzed cross-coupling reactions.
Chemical Identity & Quantitative Data
Before deploying any building block in a synthetic or analytical workflow, its quantitative parameters must be rigorously defined. The table below summarizes the core physicochemical properties of 1-Iodoisoquinolin-5-amine.
| Property | Value |
| Chemical Name | 1-Iodoisoquinolin-5-amine |
| CAS Registry Number | 1260759-47-4[1] |
| Chemical Formula | C9H7IN2 |
| Average Molecular Weight | 270.07 g/mol |
| Exact Mass (Monoisotopic) | 269.9654 Da[2] |
| Hydrogen Bond Donors | 1 (from the -NH2 group) |
| Hydrogen Bond Acceptors | 2 (Isoquinoline N, Amino N) |
Analytical Characterization: Exact Mass vs. Molecular Weight
A frequent point of failure in early-stage drug discovery is the conflation of average molecular weight with exact mass during analytical verification[3].
-
Average Molecular Weight (270.07 g/mol ): This value accounts for the natural isotopic abundance of all elements in the compound (e.g., the ~1% natural abundance of 13 C). It is exclusively used for macroscopic bulk measurements, such as calculating molar equivalents for reaction stoichiometry.
-
Exact Mass (269.9654 Da): Exact mass (or monoisotopic mass) is the calculated mass of a molecule containing only the most abundant isotope of each constituent atom ( 12 C, 1 H, 14 N, 127 I)[3].
The Causality of Exact Mass in HRMS
High-Resolution Mass Spectrometry (HRMS) instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, do not measure bulk averages; they detect individual ions[4]. Because iodine is a monoisotopic element ( 127 I accounts for 100% of natural iodine), the isotopic envelope of 1-Iodoisoquinolin-5-amine is uniquely simplified, with the M+1 peak driven almost entirely by 13 C incorporation.
When analyzing a reaction mixture, HRMS utilizes the exact mass to achieve sub-ppm mass accuracy, allowing scientists to unequivocally differentiate the target compound from isobaric interferences (molecules with the same nominal mass but different elemental compositions)[4].
Caption: High-Resolution Mass Spectrometry (HRMS) workflow for exact mass verification.
Structural Reactivity & Synthetic Utility
The strategic value of 1-Iodoisoquinolin-5-amine lies in its orthogonal reactivity profile.
-
The C1-Iodo Position: The 1-position of the isoquinoline ring is highly activated toward oxidative addition by transition metals. This is caused by the adjacent electronegative nitrogen atom, which withdraws electron density via induction and resonance, rendering the C1 carbon highly electrophilic[5]. Furthermore, the C-I bond is weaker and more polarizable than C-Br or C-Cl bonds, making it an exceptionally reactive substrate for Palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-couplings[6].
-
The C5-Amino Position: The primary amine at the 5-position acts as an electron-donating group, modulating the overall electronics of the ring system. It serves as a secondary handle for late-stage functionalization, such as amidation, reductive amination, or Buchwald-Hartwig cross-coupling.
Caption: Orthogonal derivatization pathways for 1-Iodoisoquinolin-5-amine.
Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling
To demonstrate the utility of 1-Iodoisoquinolin-5-amine, the following is a field-proven, self-validating protocol for its Suzuki-Miyaura cross-coupling with phenylboronic acid to yield 1-phenylisoquinolin-5-amine.
Mechanistic Causality of Reagent Selection
-
Catalyst (Pd(dppf)Cl₂): A bidentate phosphine ligand (dppf) is chosen over monodentate ligands (like PPh₃) to prevent catalyst deactivation via competitive binding of the substrate's primary amine[6].
-
Base (K₂CO₃): The base is required to activate the boronic acid into a reactive boronate complex, which is the actual species that undergoes transmetalation with the Pd(II) intermediate[5].
-
Solvent (1,4-Dioxane/H₂O): A biphasic system ensures the solubility of both the organic substrates and the inorganic base.
Step-by-Step Methodology
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-Iodoisoquinolin-5-amine (1.0 equiv, 1.0 mmol, 270 mg), phenylboronic acid (1.2 equiv, 1.2 mmol, 146 mg), and Pd(dppf)Cl₂ (0.05 equiv, 0.05 mmol, 36 mg).
-
Atmospheric Control: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-high purity Nitrogen (N₂) three times. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active species.
-
Solvent Addition: Syringe in degassed 1,4-dioxane (4.0 mL) followed by a degassed aqueous solution of K₂CO₃ (2.0 M, 2.0 equiv, 1.0 mL).
-
Reaction Execution: Heat the biphasic mixture to 90 °C in a pre-heated oil bath with vigorous stirring for 4 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and wash with water (10 mL) followed by brine (10 mL). Extract the aqueous layer once more with ethyl acetate (10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the product.
Validation & Quality Control (QC)
This protocol is designed as a self-validating system using exact mass tracking:
-
Pre-Reaction Check: Analyze the starting material via LC-MS. You must observe the [M+H]+ ion at m/z 270.9732 (Exact mass 269.9654 + 1.0078 for proton).
-
In-Process Monitoring: During step 4, sample the reaction. Successful coupling is validated by the disappearance of m/z 270.9732 and the appearance of the product [M+H]+ ion at m/z 221.1078 (Calculated exact mass for C15H12N2 is 220.1000 Da).
-
Failure Mode Analysis: If transmetalation fails but oxidative addition succeeds, the intermediate will undergo protodehalogenation. This is detected by the appearance of an [M+H]+ peak at m/z 145.0760 (isoquinolin-5-amine). Observing this peak indicates that the base or boronic acid has failed, requiring reagent replacement.
